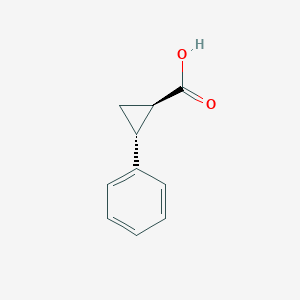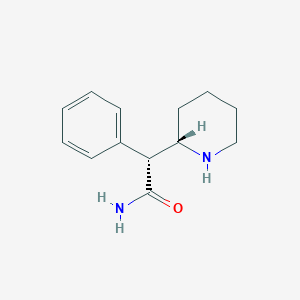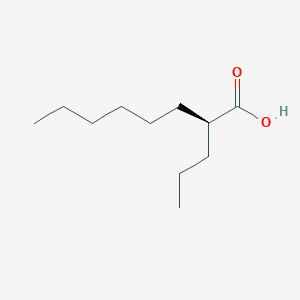
Methyl candesartan
Overview
Description
Methyl candesartan is a drug used in the treatment of hypertension and other cardiovascular diseases. It is an angiotensin II receptor antagonist and is structurally related to candesartan (AT-1). This compound is a prodrug of candesartan and is metabolized to the active form, candesartan, in the body. It is an effective antihypertensive agent with a long-lasting effect.
Scientific Research Applications
Imaging of Renal AT(1) Receptors
[(11)C]methyl-candesartan can selectively image renal AT(1) receptors using positron emission tomography, which is a valuable tool in renal studies (Hadizad et al., 2009).
Cardiovascular Hypertrophy Prevention
Candesartan has been shown to inhibit sinoaortic denervation-induced cardiovascular hypertrophy in rats, potentially by regulating circulating angiotensin II and stabilizing blood pressure (Miao et al., 2002).
Enhanced Solubility and Bioavailability
A cocrystal form of candesartan with methyl paraben significantly enhances the solubility and bioavailability of the drug (Srivastava et al., 2019).
Reduction of Infarct Area in Stroke
Candesartan pretreatment has been found to reduce the infarct area by 31% and improve cerebral blood flow in genetically hypertensive rats, indicating its potential in stroke treatment (Ito et al., 2002).
Renal Function and Protection
It is effective in reducing blood pressure, favorably affecting renal function, and protecting the kidney in models of renal injury (Morsing, 1999).
Anti-Angiogenic Properties in Bladder Cancer
As an AT1R antagonist, candesartan prevents bladder tumor growth by inhibiting angiogenesis without inducing direct toxicity (Kosugi et al., 2006).
Synthesis for Industrial Production
Candesartan cilexetil, a derivative, can be synthesized from methyl 2-amino-3-nitrobenzoate using a simple route suitable for industrial production (Wang et al., 2010).
Stroke Risk Reduction
It reduces the risk of stroke in elderly patients with isolated systolic hypertension (Papademetriou et al., 2004).
Neuroprotection in Glaucoma
Candesartan significantly improves retinal ganglion cell survival in a rat chronic glaucoma model (Yang et al., 2009).
Pretreatment for Hypertension
It reduces the risk of developing hypertension and is well-tolerated (Julius et al., 2006).
Mechanism of Action
Target of Action
Methyl Candesartan, also known as “Methyl 1-((2’-(2H-tetrazol-5-yl)-[1,1’-biphenyl]-4-yl)methyl)-2-ethoxy-1H-benzo[d]imidazole-7-carboxylate”, primarily targets the Type-1 angiotensin II receptor (AT1) . The AT1 receptor plays a crucial role in the renin-angiotensin-aldosterone system (RAAS), which regulates blood pressure and fluid balance in the body .
Mode of Action
This compound acts as an angiotensin receptor blocker (ARB) . It selectively blocks the binding of angiotensin II to the AT1 receptor in many tissues, including vascular smooth muscle and the adrenal glands . This inhibition prevents the vasoconstrictive and aldosterone-secreting effects of angiotensin II, leading to an overall decrease in blood pressure .
Biochemical Pathways
By blocking the AT1 receptor, this compound disrupts the RAAS pathway . Angiotensin II, under normal circumstances, binds to the AT1 receptor, causing vasoconstriction and promoting the release of aldosterone. Aldosterone further enhances sodium and water reabsorption, which can elevate blood pressure . This compound’s antagonistic action on the AT1 receptor prevents these effects, thereby reducing blood pressure .
Pharmacokinetics
This compound is absorbed and converted to its active form, candesartan, during absorption from the gastrointestinal tract . It has a low oral bioavailability (about 40%) due to incomplete absorption . The drug is mainly cleared by the kidneys, and to a lesser extent, through the biliary or intestinal route . The apparent oral clearance of candesartan is 0.25 L/h/kg after a single dose in healthy individuals . The elimination half-life is dose-dependent, ranging from 5 to 9 hours .
Result of Action
The primary result of this compound’s action is a reduction in blood pressure . By blocking the AT1 receptor, it prevents the vasoconstrictive and aldosterone-secreting effects of angiotensin II . This leads to vasodilation and a decrease in fluid volume, thereby lowering blood pressure .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, renal function can affect the pharmacokinetic profile of the drug . In patients with impaired renal function, the elimination half-life of the drug can be prolonged . Furthermore, the drug’s efficacy can be influenced by dietary salt intake, as high salt intake can counteract the blood pressure-lowering effects of ARBs. Lastly, the drug’s stability and efficacy can be affected by storage conditions, such as temperature and humidity .
Future Directions
Biochemical Analysis
Biochemical Properties
Methyl Candesartan interacts with various enzymes and proteins in biochemical reactions. It is related to Candesartan, which has been shown to interact with the angiotensin II type 1 (AT1) receptor . This interaction plays a crucial role in the regulation of blood pressure and fluid balance .
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. For instance, Candesartan has been shown to ameliorate insulin resistance and hepatosteatosis by reducing intracellular calcium overload and lipid accumulation . This suggests that this compound may have similar effects on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. As a compound related to Candesartan, it likely shares a similar mechanism of action. Candesartan is known to antagonize the renin-angiotensin-aldosterone system (RAAS), competing with angiotensin II for binding to the type-1 angiotensin II receptor (AT1) and preventing the blood pressure increasing effects of angiotensin II .
Temporal Effects in Laboratory Settings
For instance, studies on Candesartan have shown that it has a half-life of 9 hours in healthy individuals . This suggests that this compound may have similar temporal characteristics.
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. Studies on Candesartan have shown beneficial effects in reducing lesion volume and improving motor and memory function after traumatic brain injury in mice
Metabolic Pathways
This compound is involved in various metabolic pathways. Candesartan is metabolized by cytochrome P450 2C9 (CYP2C9) enzyme or uridine diphosphate glucurinosyltransferase 1A3, or excreted in an unchanged form through urine, biliary tract and feces . This suggests that this compound may be involved in similar metabolic pathways.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical aspects of its biochemical profile. While specific transporters or binding proteins for this compound have not been identified, it is known that Candesartan that reaches the systemic circulation is mainly cleared by the kidneys, and to a smaller extent by the biliary or intestinal route .
Subcellular Localization
For instance, studies on Candesartan have shown that it reduces intracellular calcium overload, suggesting it may localize to areas of the cell involved in calcium regulation
properties
IUPAC Name |
methyl 2-ethoxy-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N6O3/c1-3-34-25-26-21-10-6-9-20(24(32)33-2)22(21)31(25)15-16-11-13-17(14-12-16)18-7-4-5-8-19(18)23-27-29-30-28-23/h4-14H,3,15H2,1-2H3,(H,27,28,29,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBPFEPGTRLLUKI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC2=CC=CC(=C2N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60161060 | |
| Record name | Methyl candesartan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60161060 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
454.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
139481-69-9 | |
| Record name | 1H-Benzimidazole-7-carboxylic acid, 2-ethoxy-1-[[2′-(2H-tetrazol-5-yl)[1,1′-biphenyl]-4-yl]methyl]-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=139481-69-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl candesartan | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0139481699 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl candesartan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60161060 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 2-ethoxy-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.128.186 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | METHYL CANDESARTAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NG25Z8EW4V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does methyl candesartan interact with its target and what are the downstream effects?
A1: this compound is a selective antagonist for angiotensin II type 1 receptors (AT1Rs) [, , , , , ]. By binding to AT1Rs, this compound blocks the binding of angiotensin II, a peptide hormone that plays a key role in regulating blood pressure and fluid balance. This antagonistic action inhibits the downstream signaling cascade typically activated by angiotensin II, including vasoconstriction and aldosterone release.
Q2: What is the structural characterization of this compound, including its molecular formula, weight, and spectroscopic data?
A2: While the provided research abstracts don't delve into detailed spectroscopic data, they confirm this compound is a methyl ester derivative of candesartan []. For comprehensive structural characterization, it would be beneficial to consult resources like PubChem or other chemical databases.
Q3: Can you elaborate on the application of this compound in positron emission tomography (PET)?
A3: this compound has shown significant potential as a radioligand for imaging AT1Rs using PET [, , , , , ]. Researchers have radiolabeled this compound with carbon-11 ([11C]), creating [11C]methyl-candesartan, which can be used as a tracer in PET scans.
Q4: What preclinical studies have been conducted with [11C]methyl-candesartan?
A4: Studies in rats have demonstrated that [11C]methyl-candesartan exhibits high uptake in organs known to express high levels of AT1Rs, such as the kidneys, adrenal glands, and lungs [, ]. This uptake was significantly reduced by pre-treatment with AT1R blockers, confirming the specificity of the tracer. Further research is exploring its application in animal models of various diseases, including renal insufficiency and myocardial infarction [, ].
Q5: What are the advantages of using [11C]methyl-candesartan for imaging AT1Rs compared to other methods?
A5: [11C]methyl-candesartan offers several advantages as a PET tracer. Its high specificity for AT1Rs allows for accurate visualization and quantification of receptor density in vivo []. Additionally, the short half-life of carbon-11 (20 minutes) allows for repeated scans within a short timeframe, enabling researchers to monitor dynamic changes in receptor expression over time.
Q6: What future directions are being considered for research with [11C]methyl-candesartan?
A6: Future research aims to further investigate the utility of [11C]methyl-candesartan in preclinical models and potentially translate its use to clinical settings for diagnosing and monitoring diseases involving dysregulated AT1R expression [, , ]. This includes exploring its potential in conditions like diabetes, heart failure, and renal diseases. Further optimization of the tracer's synthesis and evaluation in larger animal models are also important steps towards clinical translation.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3H-imidazo[4,5-f]quinolin-2-amine](/img/structure/B30581.png)






![(2R)-2-Phenyl-2-[(2R)-piperidin-2-yl]acetamide](/img/structure/B30604.png)

![(2R)-2-Phenyl-2-[(2R)-piperidin-2-yl]acetamide](/img/structure/B30607.png)


![3-[3-Methoxy-4-(sulfooxy)phenyl]propanoic acid](/img/structure/B30615.png)
